molecular formula C13H18Cl2N2S B6314069 {[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride CAS No. 2108847-99-8

{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride

Cat. No.: B6314069
CAS No.: 2108847-99-8
M. Wt: 305.3 g/mol
InChI Key: WQIUKORWOLTWOM-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a benzothiazole ring fused with a cyclopentyl group and an amine functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride typically involves the reaction of 1,3-benzothiazole with cyclopentylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of {[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the cyclopentyl group.

    2-Mercaptobenzothiazole: Contains a thiol group instead of an amine group.

    Cyclopentylamine: Lacks the benzothiazole ring and has a simpler structure.

Uniqueness

{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride is unique due to its combined structural features of a benzothiazole ring and a cyclopentyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S.2ClH/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12;;/h1-2,5-6H,3-4,7-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIUKORWOLTWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride
Reactant of Route 2
{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride
Reactant of Route 3
{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride
Reactant of Route 5
{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride
Reactant of Route 6
{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride

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